(2,6-Dibromophenyl)methanol

Physical Organic Chemistry Reaction Optimization Deprotonation Strategy

(2,6-Dibromophenyl)methanol is a non-interchangeable di-ortho-brominated benzyl alcohol for demanding synthesis. Unlike unsubstituted or mono-halogenated analogs, its dual ortho-bromines enable Pd-catalyzed domino transformations via five-membered palladacycle intermediates—critical for chromene and indenol synthesis. Its lower pKa (13.53 vs. 14.36) governs acid/base-sensitive reaction profiles. In flame-retardant R&D, it uniquely enables reactive incorporation into polymer matrices for superior phosphorus-bromine synergism (HDBBP–TMA derivatives). With two sequential coupling handles, it reduces step count in convergent syntheses of complex architectures. Standard B2B shipping; purity ≥98%.

Molecular Formula C7H6Br2O
Molecular Weight 265.93 g/mol
CAS No. 1013031-65-6
Cat. No. B1453051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dibromophenyl)methanol
CAS1013031-65-6
Molecular FormulaC7H6Br2O
Molecular Weight265.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)CO)Br
InChIInChI=1S/C7H6Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
InChIKeyMUMDGZCWRBIKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,6-Dibromophenyl)methanol (CAS 1013031-65-6): A 2,6-Disubstituted Benzyl Alcohol Building Block for Advanced Synthesis and Materials Research


(2,6-Dibromophenyl)methanol, also known as 2,6-dibromobenzyl alcohol (CAS 1013031-65-6), is a brominated aromatic alcohol with the molecular formula C7H6Br2O and a molecular weight of 265.93 g/mol. It is characterized by the presence of two bromine atoms at the ortho (2 and 6) positions on the benzene ring relative to the hydroxymethyl group . This specific substitution pattern confers distinct steric and electronic properties that differentiate it from other halogenated or unsubstituted benzyl alcohols. The compound is a white to off-white solid with a predicted density of 1.960±0.06 g/cm³, a boiling point of 316.5±27.0 °C, and a predicted acid dissociation constant (pKa) of 13.53±0.10 [1]. Its primary utility lies in its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, flame-retardant materials, and in cross-coupling reactions where the ortho-bromo substituents are strategically employed [2].

Why Generic Benzyl Alcohols Cannot Replace (2,6-Dibromophenyl)methanol in Ortho-Selective Transformations and Acid-Sensitive Environments


Simple substitution of (2,6-Dibromophenyl)methanol with unsubstituted benzyl alcohol or mono-halogenated analogs (e.g., 2-bromobenzyl alcohol or 4-bromobenzyl alcohol) fails to replicate critical reaction outcomes. The dual ortho-bromine substitution pattern is not merely a structural feature but a functional requirement for achieving specific steric hindrance and electronic tuning. For instance, the significantly lower pKa of 13.53 compared to unsubstituted benzyl alcohol's 14.36 [1] directly impacts its behavior in acid/base-sensitive reactions and its potential for deprotonation. Furthermore, the presence of two ortho-bromines is essential for certain Pd-catalyzed domino transformations where a five-membered palladacycle intermediate is required, a pathway unavailable to non-ortho-substituted or mono-ortho-substituted analogs [2]. In the context of flame-retardant synthesis, derivatives built from this core exhibit enhanced phosphorus-bromine synergism that is not achieved with other phenolic precursors [3]. Therefore, substituting a generic benzyl alcohol would result in failed cross-coupling events, altered reaction pH profiles, and compromised material performance, making (2,6-Dibromophenyl)methanol a non-interchangeable reagent.

Quantitative Differentiation Guide for (2,6-Dibromophenyl)methanol: Key Performance Metrics vs. Closest Analogs


Enhanced Acidity: (2,6-Dibromophenyl)methanol vs. Unsubstituted Benzyl Alcohol

The electron-withdrawing effect of the two ortho-bromine substituents significantly increases the acidity of the benzylic alcohol proton. The predicted pKa of (2,6-Dibromophenyl)methanol is 13.53 ± 0.10, which is nearly one full pKa unit lower (more acidic) than the predicted pKa of unsubstituted benzyl alcohol at 14.36 ± 0.10 [1][2]. This shift is critical for applications requiring a more readily deprotonated alcohol, such as in Williamson ether synthesis or in reactions where the alkoxide intermediate is key. In contrast, 4-bromobenzyl alcohol, with a single para-bromo substituent, exhibits a less pronounced pKa shift (approximately 14.02), failing to provide the same level of acidification.

Physical Organic Chemistry Reaction Optimization Deprotonation Strategy

Efficient Synthesis: High-Yield Reduction of 2,6-Dibromobenzaldehyde to (2,6-Dibromophenyl)methanol

A reliable and high-yielding synthesis protocol has been established for (2,6-Dibromophenyl)methanol via the reduction of 2,6-dibromobenzaldehyde. Using sodium borohydride (1.5 equiv) in methanol at room temperature for 30 minutes, the desired alcohol is obtained in a 97% isolated yield after a standard aqueous workup . This yield is notably higher than typical reductions of sterically hindered benzaldehydes or those with electron-withdrawing groups, which often require more forcing conditions or result in lower yields due to competing side reactions. For example, the reduction of 2,6-dichlorobenzaldehyde under similar conditions is reported to give yields in the range of 85-90%, demonstrating the superior performance of this specific dibromo-analog.

Process Chemistry Synthetic Methodology Cost of Goods Analysis

Strategic Ortho-Dibromo Substitution: A Preorganized Scaffold for Cross-Coupling and Domino Reactions

The defining structural feature of (2,6-Dibromophenyl)methanol is the presence of two ortho-bromine atoms. This motif is not merely a placeholder but a strategic functional handle. The compound serves as a superior substrate for Suzuki-Miyaura and Ullmann-type cross-couplings, where the ortho-bromines can be selectively engaged [1]. Furthermore, as demonstrated in studies of ortho-bromobenzylic alcohols, the presence of an ortho-bromine is essential for Pd-catalyzed domino transformations leading to chromenes and indenols via a five-membered palladacycle intermediate; a pathway that is completely blocked for benzyl alcohols lacking this ortho-substituent [2]. In contrast, 2-bromobenzyl alcohol possesses only one such handle, limiting its utility to mono-functionalization. The 2,6-dibromo pattern allows for sequential or double functionalization, enabling the rapid construction of molecular complexity from a single, readily available building block.

Cross-Coupling Catalysis Medicinal Chemistry Material Science

Optimal Application Scenarios for (2,6-Dibromophenyl)methanol Based on Validated Differentiation Data


Synthesis of High-Performance Reactive Flame Retardants for Epoxy Resins

(2,6-Dibromophenyl)methanol serves as a critical precursor for synthesizing reactive-type flame retardants like 4-phosphonatomethyl-2,6-dibromophenyl trimellitate anhydrides (HDBBP–TMA). Research has demonstrated that these derivatives, built from this specific alcohol core, exhibit superior phosphorus-bromine synergistic effects on flame retardancy compared to additive-type compounds or mixtures using alternative brominated phenols (e.g., 2,6-dibromo-p-cresol) [1]. The enhanced performance is attributed to the compound's ability to be chemically incorporated into the polymer matrix, a feature enabled by the reactive benzylic alcohol handle. For procurement in materials science R&D, this compound is selected over other brominated benzyl alcohols due to this documented performance advantage in the final polymer application.

Preorganized Building Block for Palladium-Catalyzed Domino Cyclizations

As established by its class-level reactivity, (2,6-Dibromophenyl)methanol is an ideal substrate for complex Pd-catalyzed domino transformations that require an ortho-bromine substituent. The compound's ability to form a five-membered palladacycle intermediate is a prerequisite for the efficient synthesis of chromenes and indenols—pathways that are non-productive for non-ortho-substituted benzyl alcohols [2]. Scientists engaged in medicinal chemistry or natural product synthesis should prioritize this compound when designing routes that demand high chemo- and regioselectivity in ortho-functionalization events, thereby avoiding the synthetic dead-ends encountered with simpler analogs.

Dual-Functional Handle for Sequential Cross-Coupling in Complex Molecule Assembly

The two ortho-bromine atoms of (2,6-Dibromophenyl)methanol provide a distinct advantage in multi-step synthetic sequences requiring sequential functionalization. The compound is frequently employed in Suzuki-Miyaura or Ullmann-type couplings to install diverse aryl or heteroaryl groups [3]. Unlike mono-halogenated alternatives (e.g., 2-bromobenzyl alcohol), this building block allows for two separate C-C bond-forming events, enabling the rapid and convergent construction of complex molecular architectures from a single core. This reduces overall step count and purification overhead, making it a strategically valuable choice for projects in drug discovery and advanced materials where molecular complexity is paramount.

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